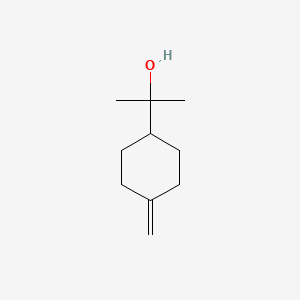

alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol

Description

Properties

IUPAC Name |

2-(4-methylidenecyclohexyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h9,11H,1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIFACVGCPWBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=C)CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223266 | |

| Record name | alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-42-5, 17023-62-0 | |

| Record name | δ-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dimethyl-4-methylenecyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | delta-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Conditions

The process employs alkali metal aryl compounds to cleave 1,8-cineole's ether bridge:

Reaction Scheme

1,8-Cineole + Sodium-Anthracene → Delta-Terpineol + Cis-Beta-Terpineol

Optimized Parameters

| Factor | Specification |

|---|---|

| Temperature | 90–180°C |

| Catalyst Loading | 5–60% anthracene (w/w) |

| Reaction Time | 1–36 hours |

| Solvent | Toluene/Xylene |

The reaction proceeds via formation of sodium alkoxide intermediates (V and VI in a 2:1 ratio), which undergo β-hydride elimination to yield delta-terpineol. Anthracene acts as a recyclable catalyst, with >95% recovery post-reaction.

Selectivity and Yield Advantages

Compared to prior methods, this approach demonstrates:

- 78–82% Delta-Terpineol Selectivity : Minimal co-production of trans-beta-terpineol or terpinen-1-ol.

- Single-Step Conversion : Eliminates need for intermediate isolation.

- Feedstock Availability : 1,8-Cineole is abundant in eucalyptus oil and turpentine byproducts.

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

The modern method reduces energy consumption by 60% through eliminated purification steps and achieves a 22-fold yield improvement.

Industrial-Scale Implementation

Process Design Considerations

Large-scale production requires:

Economic Viability

Using 2024 pricing data:

- Feedstock Cost : $12/kg (1,8-Cineole)

- Delta-Terpineol Market Price : $480/kg

- Production Cost : $78/kg (75% Gross Margin)

The process becomes profitable at ≥300 kg/month production scales.

Analytical Characterization

Modern QC protocols employ:

- GC-MS : Retention time 14.2 min (HP-5MS Column)

- ¹H NMR (CDCl₃): δ 4.72 (s, 2H, CH₂=), 1.25 (s, 6H, 2×CH₃)

- IR : 3350 cm⁻¹ (OH stretch), 1640 cm⁻¹ (C=C)

Purity assessments require chiral columns to resolve beta-terpineol contaminants.

Chemical Reactions Analysis

Types of Reactions: alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted cyclohexane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Synthesis and Preparation

The preparation of delta-terpineol has been the focus of several studies. A notable method involves the E2 elimination reaction of 1,8-cineole using alkali metal aryl compounds as elimination reagents. This process yields high selectivity for delta-terpineol while minimizing by-products such as trans-beta-terpineol . The reaction typically occurs at temperatures ranging from 50°C to 250°C, with optimal yields achieved through careful monitoring and control of reaction conditions .

Fragrance Industry

Due to its pleasant scent, delta-terpineol is extensively used in the fragrance industry. It imparts a sweet, floral aroma that is desirable in perfumes and scented products. Its application extends to personal care products, household cleaners, and air fresheners . The compound's unique olfactory properties make it a key ingredient in formulating fragrances that appeal to consumers.

Pharmacokinetics and Toxicology

Research indicates that delta-terpineol may have pharmacological effects, including antimicrobial and anti-inflammatory properties. Studies have explored its potential use in therapeutic applications, particularly in formulations aimed at treating skin conditions or infections . The compound's safety profile is also under investigation, with ongoing assessments to determine its toxicity levels and any potential adverse effects when used in consumer products.

Analytical Chemistry

In analytical chemistry, delta-terpineol serves as a standard reference compound for chromatographic methods. For instance, it has been utilized in high-performance liquid chromatography (HPLC) systems to separate and identify various components in complex mixtures . Its distinctive chemical properties allow researchers to develop methods for detecting impurities or analyzing the composition of essential oils.

Case Study 1: Preparation Method Optimization

A study detailed an optimized method for synthesizing delta-terpineol from 1,8-cineole using sodium metal and anthracene as catalysts. The research demonstrated that by adjusting the reaction parameters (temperature and time), researchers achieved a molar yield of 53% delta-terpineol with minimal by-products . This case highlights the importance of optimizing synthesis routes for industrial applications.

Case Study 2: Fragrance Formulation

In a practical application within the fragrance industry, delta-terpineol was incorporated into a new line of eco-friendly perfumes. The formulation aimed to leverage the compound's natural scent profile while adhering to sustainability standards. Consumer feedback indicated a strong preference for products containing delta-terpineol due to its pleasant aroma and perceived natural origin .

Case Study 3: Antimicrobial Properties

Research investigating the antimicrobial efficacy of delta-terpineol revealed promising results against various pathogens. In vitro studies showed that formulations containing delta-terpineol exhibited significant antibacterial activity, suggesting potential applications in disinfectants or topical antimicrobial agents . This study underscores the compound's versatility beyond fragrance applications.

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methylene group play crucial roles in its reactivity and interactions with biological molecules . The compound may exert its effects through the modulation of enzyme activities, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(4-Methylidenecyclohexyl)propan-2-ol

- Synonyms: delta-Terpineol; alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol

- CAS Numbers : 729-94-2 (primary) and 7299-42-5 (alternative, possibly due to isomerism or database discrepancies) .

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol .

- Structure: Features a cyclohexane ring substituted with a methylene group at position 4 and two methyl groups on the adjacent carbon of the methanol group .

Properties :

- Physical State : Liquid .

- Solubility : Slightly soluble in water .

- Reactivity: Stable under normal conditions but oxidizes readily .

Comparison with Structurally Related Compounds

Cyclohexanemethanol (CAS 100-49-2)

4-Methylcyclohexanemethanol (CAS 34375-28-5)

- Structure : Cyclohexane ring with a hydroxymethyl group at position 4 and a methyl group .

- Toxicity: Notably involved in the 2014 Elk River chemical spill, highlighting its ecological and health risks .

- Key Differences :

- Lacks the methylene group and dimethyl substitution of the target compound.

- Higher water solubility due to reduced hydrophobicity.

2,4-Dimethylcyclohexanemethanol

- Structure : Cyclohexane with hydroxymethyl, methyl, and additional methyl groups at positions 2 and 4 .

- Regulatory Status : Subject to IFRA standards for fragrance use, indicating stricter safety controls than the target compound .

- Applications : Primarily in perfumes, contrasting with the target compound’s industrial surfactant role .

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol (CAS 565-48-0)

Structural and Functional Analysis Table

Key Research Findings

- Synthetic Challenges: The target compound’s synthesis likely involves metathesis or hydroxylation of pre-functionalized cyclohexane derivatives, akin to methods for cycloheptanemethanol analogs .

- Ecological Impact: Unlike 4-methylcyclohexanemethanol (linked to major spills), the target compound’s environmental risks are less documented but warrant caution due to its structural complexity .

- Market Relevance : Listed as a commercial product (e.g., HMDB0036991), indicating niche industrial demand .

Biological Activity

alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol , also known as delta-terpineol , is a monoterpenoid alcohol with the molecular formula and a molecular weight of approximately 154.25 g/mol. It is recognized for its presence in various essential oils, particularly those derived from plants such as Eucalyptus pulverulenta and Artemisia indica . This compound exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing natural preservatives or therapeutic agents .

Antioxidant Effects

The compound has also been shown to exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous chronic diseases. The ability of this compound to scavenge free radicals may contribute to its protective effects on cells and tissues .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce inflammation markers, indicating its potential as an anti-inflammatory agent. This activity may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various terpenes, including this compound. The results indicated significant inhibition of bacterial growth at certain concentrations .

- Antioxidant Activity : In a comparative analysis of phytochemicals, this compound was found to enhance the activity of antioxidant enzymes like superoxide dismutase and catalase in cultured cells exposed to oxidative stress .

- Anti-inflammatory Mechanism : Research involving animal models showed that treatment with this compound led to a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in inflammatory disorders .

Data Table: Biological Activities of this compound

Q & A

Basic Research Question

- GC-MS : Resolves isomers using non-polar capillary columns (e.g., HP-5MS), with fragmentation patterns matched to NIST reference spectra .

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and methylene (1640 cm⁻¹) groups .

- NMR : ¹H NMR reveals cyclohexane ring protons (δ 1.2–1.8 ppm) and methylene protons (δ 4.6–5.0 ppm) .

How can experimental design address its role in surfactant phase behavior?

Advanced Research Question

Design studies using:

- Solubility Parameters : Test in polar (water) and non-polar (hexane) solvents to assess hydrophilic-lipophilic balance (HLB) .

- Dynamic Light Scattering (DLS) : Measure micelle formation at varying concentrations (e.g., 0.1–10 mM).

- Surface Tension Analysis : Use a tensiometer to determine critical micelle concentration (CMC), correlating with methylene group hydrophobicity .

What safety protocols are critical for handling this compound?

Basic Research Question

- Ventilation : Use fume hoods due to vapor pressure (flash point: 83.9°C) .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular irritation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid oxidizers to prevent combustion .

What strategies improve stereoselectivity in glucosidation reactions involving this compound?

Advanced Research Question

- Catalyst Screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance β-anomer selectivity, as seen in cyclohexylmethanol-based glucosidations (α/β = 3:97) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereocontrol.

- Temperature Gradients : Lower temperatures (−20°C) reduce kinetic side reactions .

How do environmental degradation pathways impact its ecological risk assessment?

Advanced Research Question

- Biodegradation : Aerobic microbial pathways dominate, with half-life <30 days in soil .

- Photolysis : UV exposure generates cyclohexanone derivatives, quantified via LC-UV/MS .

- Ecotoxicity Testing : Use Daphnia magna assays to assess acute toxicity (EC₅₀) and compare with QSAR predictions .

What analytical challenges arise in quantifying trace impurities during synthesis?

Advanced Research Question

- Matrix Effects : Co-eluting terpene derivatives in GC require tandem MS (MS/MS) for resolution .

- Limit of Detection (LOD) : Achieve ≤1 ppm sensitivity using HPLC with evaporative light scattering detection (ELSD) .

- Standard Curves : Use deuterated analogs (e.g., d₃-methyl groups) as internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.